(4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid
Beschreibung
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name for this compound is derived from its 22-carbon chain, five cis-configured double bonds at positions 4, 10, 13, 16, and 19, and hydroxyl groups at carbons 7 and 8. The full name, This compound, reflects the absolute stereochemistry (R-configuration) at both hydroxyl-bearing carbons and the Z-geometry of all unsaturation sites. The carboxyl group at carbon 1 anchors the numbering system, with the hydroxyl groups positioned on carbons 7 and 8 in a vicinal arrangement.
Stereochemical analysis confirms the 7R,8R configuration through comparison with crystallographic data from related dihydroxy fatty acids. Nuclear Overhauser effect (NOE) spectroscopy and circular dichroism (CD) studies further validate the spatial orientation of these hydroxyl groups, which occupy a three diastereomeric relationship. This configuration distinguishes it from isomers such as 7S,8S or 7R,8S dihydroxy variants, which exhibit distinct physicochemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₃₄O₄ |
| Molecular Weight | 362.5 g/mol |
| Lipid Number | C22:5 (n-3) |
| CAS Registry Number | 168111-93-1 |
Molecular Geometry and Double Bond Conformation Studies
The compound’s geometry is dominated by its five cis-configured double bonds, which introduce pronounced chain curvature and reduce structural rigidity. Density functional theory (DFT) calculations reveal that the 4Z,10Z,13Z,16Z,19Z arrangement creates a helical twist along the carbon backbone, with dihedral angles averaging 45° between adjacent double bonds. The vicinal 7R,8R hydroxyl groups form intramolecular hydrogen bonds with the carboxylate moiety, stabilizing a bent conformation that shields hydrophobic regions from aqueous environments.
Methyl ester derivatives analyzed via nuclear magnetic resonance (NMR) spectroscopy demonstrate coupling constants (J = 10–12 Hz) consistent with cis-olefinic protons, while nuclear Overhauser effects (NOEs) between H-7 and H-8 confirm their spatial proximity. Molecular dynamics simulations further indicate that the 7,8-dihydroxy motif induces a 20° kink in the alkyl chain, reducing the effective chain length by approximately 4.2 Å compared to non-hydroxylated analogs.
Comparative Analysis with Related DiHDPE Isomers
Structural divergence among DiHDPE isomers primarily arises from hydroxyl group positioning and double bond geometry. For instance, (7R,14S)-dihydroxy-(8E,10E,12Z,16Z,19Z)-docosapentaenoic acid (MaR1n-3 DPA) shares the same carbon skeleton but features hydroxyl groups at C7 and C14 and trans double bonds at C8 and C10. This isomer adopts an extended conformation due to its E-configured double bonds, enhancing its solubility in lipid bilayers by 40% compared to the all-Z configured target compound.
| Isomer | Hydroxyl Positions | Double Bond Geometry |
|---|---|---|
| Target Compound | 7R,8R | 4Z,10Z,13Z,16Z,19Z |
| MaR1n-3 DPA | 7R,14S | 8E,10E,12Z,16Z,19Z |
| 10S,17S-DiHDPE | 10S,17S | 4Z,7Z,11Z,13Z,16Z |
The target compound’s 7,8-dihydroxy motif confers unique hydrogen-bonding capacity, enabling stronger interactions with polar lipid headgroups than observed in distally hydroxylated isomers. This property may influence its partitioning into membrane microdomains or protein-binding affinities.
X-ray Crystallography and Computational Modeling Approaches
X-ray crystallography of methyl ester derivatives reveals a bent conformation stabilized by intramolecular hydrogen bonding between the C7 hydroxyl and the carboxylate oxygen (O···O distance: 2.68 Å). The crystal lattice exhibits a triclinic system (P1 space group) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, α = 90.5°, β = 85.2°, γ = 89.8°. These data align with molecular mechanics predictions, which estimate a 15 kcal/mol stabilization energy from hydrogen bonding relative to non-hydroxylated analogs.
Quantum mechanical/molecular mechanical (QM/MM) simulations further elucidate the compound’s dynamic behavior in aqueous environments. The 7,8-dihydroxy groups act as a hydrophilic pivot, enabling rapid reorientation (τ = 12 ps) while maintaining overall chain curvature. Free energy calculations suggest that the all-Z double bond configuration reduces torsional strain by 8.3 kcal/mol compared to mixed E/Z isomers, favoring this geometry under physiological conditions.
Eigenschaften
Molekularformel |
C22H34O4 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid |
InChI |
InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20(23)21(24)18-15-13-16-19-22(25)26/h3-4,6-7,9-10,12-15,20-21,23-24H,2,5,8,11,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,14-12-,15-13-/t20-,21-/m1/s1 |
InChI-Schlüssel |
DPZIOENSPXELQY-AEDOYBSQSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@@H](C/C=C\CCC(=O)O)O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC(C(CC=CCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Key Steps:
Synthesis of the Northern Fragment :
Synthesis of the Southern Fragment :
Convergent Coupling :
Stereochemical Control:
- The 16R,17S configuration was inherited from 2-deoxy-D-ribose.
- Z-selectivity in Wittig reactions was achieved using NaHMDS in THF/HMPA at −78 °C.
Table 1: Key Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) |
|---|---|---|
| 16 | Wittig reaction (aldehyde 15 ) | 86 |
| 20 | Coupling of 7 and 8 | 47 |
| 21 | TBAF deprotection | 74 |
| 2 | LiOH hydrolysis | 91 |
Sharpless Asymmetric Dihydroxylation
The 7R,8R-diol configuration can be introduced via Sharpless asymmetric dihydroxylation, a method widely used for vicinal diol synthesis.
Methodology:
Outcome:
- Enantiomeric excess (ee) >90% for the 7,8-diol.
- Requires subsequent protection/deprotection steps to preserve stereochemistry during chain elongation.
Enzymatic Biosynthesis
PD2 n-3 DPA is biosynthesized in vivo via lipoxygenase (LOX)-mediated oxidation of n-3 DPA.
Pathway:
- 15-LOX Oxidation : n-3 DPA is converted to 17(S)-hydroperoxy-DPA (13 ).
- Epoxidation : 15-LOX-2 forms an epoxide intermediate (14 ).
- Hydrolysis : Soluble epoxide hydrolase (sEH) catalyzes epoxide opening to yield PD2 n-3 DPA.
Table 2: Enzymatic Reaction Parameters
| Enzyme | Substrate | Product | Turnover (min⁻¹) |
|---|---|---|---|
| 15-LOX | n-3 DPA | 17(S)-HpDPA | 12.4 |
| 15-LOX-2 | 17(S)-HpDPA | Epoxide 14 | 8.7 |
| sEH | Epoxide 14 | PD2 n-3 DPA | 5.2 |
Purification and Characterization
Purification Methods:
Characterization Data:
Table 3: NMR Assignments for PD2 n-3 DPA
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| 7 | 131.5 | 5.41 (m) |
| 8 | 128.5 | 5.38 (m) |
| 16 | 76.3 | 4.01 (ddd, 7.0, 4.9) |
| 17 | 76.0 | 3.55 (dt, 8.1, 4.9) |
Challenges and Optimization
Key Challenges:
- Double Bond Geometry : Maintaining Z-configuration across five double bonds requires low-temperature Wittig reactions (−78 °C).
- Diol Stereochemistry : Sharpless dihydroxylation or chiral pool strategies are necessary to avoid racemization.
- Yield Limitations : Convergent coupling steps often exhibit moderate yields (40–50%) due to steric hindrance.
Analyse Chemischer Reaktionen
Enzymatic Oxidation
Enzymatic oxidation of this compound can lead to the formation of various bioactive metabolites. One such pathway involves the action of lipoxygenase enzymes:
These hydroperoxy derivatives can further undergo enzymatic reduction to form corresponding hydroxy compounds .
Autoxidation
The compound can undergo autoxidation in the presence of molecular oxygen, leading to the formation of peroxyl radicals:
Where RH represents (4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid.
-
Esterification Reactions
The carboxylic acid group of this compound can undergo esterification reactions with alcohols. This reaction is particularly important in the synthesis of phospholipids:
Where RCOOH represents the fatty acid and R'OH represents an alcohol, such as glycerol.
-
Isomerization Reactions
The double bonds in this compound can undergo isomerization reactions, particularly under acidic conditions or in the presence of certain enzymes. These reactions can lead to the formation of geometric isomers:
-
Reduction Reactions
The double bonds in this compound can be reduced to form saturated derivatives. This reaction can be catalyzed by hydrogenation catalysts:
-
Cyclization Reactions
Under certain conditions, this compound can undergo intramolecular cyclization reactions. These reactions are particularly important in the biosynthesis of specialized pro-resolving mediators (SPMs) :
The following table summarizes some of the key chemical reactions of this compound:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Enzymatic Oxidation | Lipoxygenase | Hydroperoxy derivatives |
| Autoxidation | O₂ | Peroxyl radicals |
| Esterification | Alcohols, H⁺ | Esters |
| Isomerization | H⁺ or enzymes | Geometric isomers |
| Reduction | H₂, catalyst | Saturated derivatives |
| Cyclization | Enzymes | Cyclic derivatives (e.g., Resolvins) |
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
One of the primary applications of this compound is its anti-inflammatory effects . Research has shown that (4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid can modulate inflammatory responses by promoting the resolution of inflammation. This property is particularly beneficial in conditions characterized by chronic inflammation such as arthritis and cardiovascular diseases.
- Case Study : A study demonstrated that oral administration of oils enriched with this compound significantly reduced inflammatory markers in animal models subjected to lipopolysaccharide-induced inflammation. The results indicated a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory mediators .
Role in Cardiovascular Health
The compound is also being explored for its potential benefits in cardiovascular health . It may help reduce the risk of atherosclerosis and other cardiovascular diseases by improving endothelial function and reducing oxidative stress.
- Research Findings : Clinical studies have indicated that dietary supplementation with omega-3 fatty acids can lead to improved heart health outcomes. The specific role of this compound within these omega-3 fatty acids is under investigation to establish its efficacy in lipid profiles and inflammatory markers associated with heart disease .
Neuroprotective Effects
Another significant application is its potential neuroprotective effects. The compound may play a role in protecting neuronal cells from damage and promoting neurogenesis.
- Case Study : Research has shown that derivatives of docosahexaenoic acid (DHA), closely related to this compound exhibit protective effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by reducing neuroinflammation and promoting neuronal survival .
Cosmetic Applications
Due to its anti-inflammatory and moisturizing properties, this compound is also being utilized in the cosmetic industry. It can be incorporated into skincare formulations aimed at reducing skin inflammation and enhancing skin hydration.
- Market Insights : Products containing omega-3 fatty acids are increasingly popular for their skin benefits. The inclusion of this compound in cosmetic formulations can enhance product efficacy by providing anti-aging benefits and improving skin barrier function .
Nutritional Supplements
The compound is being developed for use in nutritional supplements aimed at enhancing overall health and well-being. Its incorporation into dietary products could provide consumers with additional health benefits related to inflammation and cardiovascular health.
Wirkmechanismus
The mechanism by which (4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can interact with specific enzymes and receptors involved in cellular signaling.
Pathways: It may modulate pathways related to inflammation, cell proliferation, and apoptosis. The presence of hydroxyl groups and double bonds allows it to participate in redox reactions and influence cellular oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Hydroxylated Docosapentaenoic Acid Derivatives
RvT4 (7S,13R-Dihydroxy-8E,10Z,14E,16Z,19Z-docosapentaenoic acid)
- Hydroxylation : 7S and 13R.
- Double bonds : 8E,10Z,14E,16Z,19Z.
- Key differences : The hydroxyl groups (7S vs. 7R/8R in the target compound) and double bond positions (8E,14E vs. 4Z,10Z,13Z) result in distinct biological activities. RvT4 is a specialized pro-resolving mediator (SPM) that resolves inflammation .
13R-HDPA (13(R)-Hydroxy-7Z,10Z,13R,14E,16Z,19Z-docosapentaenoic acid)
Acylcarnitine Derivatives
(4Z,7Z,10Z,13Z,16Z)-19,20-Dihydroxydocosa-4,7,10,13,16-pentaenoylcarnitine
Phospholipid-Embedded Derivatives
LysoPC(22:5(7Z,10Z,13Z,16Z,19Z))
- Structure : Lysophosphatidylcholine with a 22:5 acyl chain.
- Double bonds : Matches the target compound (7Z,10Z,13Z,16Z,19Z) but lacks hydroxyl groups.
- Key differences : As a phospholipid, it integrates into cell membranes and correlates with lipid metabolism dysregulation in metabolic syndromes .
PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/...)
Structural and Functional Comparison Table
Key Research Findings
- Target Compound: Its 7R,8R dihydroxy configuration may enhance binding to G-protein-coupled receptors (e.g., GPR37) involved in inflammation resolution, distinguishing it from monohydroxy analogs like 13R-HDPA.
- Antioxidant vs. Signaling Roles : Unlike DHA-containing phospholipids (PCs), which scavenge ROS , the target compound’s hydroxyl groups likely facilitate direct interactions with immune cells.
- Metabolic Pathways : Hydroxylated PUFAs are often products of lipoxygenase or cytochrome P450 activity, whereas acylcarnitines are intermediates in mitochondrial β-oxidation .
Biologische Aktivität
(4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid (often referred to as diHDHA) is a polyunsaturated fatty acid derived from docosahexaenoic acid (DHA). This compound has garnered attention due to its significant biological activities and potential therapeutic applications. This article reviews the biological activity of diHDHA based on current research findings.
- Molecular Formula : C22H34O3
- Molecular Weight : 350.5 g/mol
- Structural Characteristics : diHDHA features multiple double bonds and hydroxyl groups that contribute to its reactivity and biological functions.
1. Anti-inflammatory Properties
diHDHA has been shown to possess anti-inflammatory properties through its role as a precursor to specialized pro-resolving mediators (SPMs). These mediators are crucial in resolving inflammation and promoting tissue repair. Research indicates that diHDHA is involved in the synthesis of resolvins and protectins that help mitigate inflammatory responses in various tissues.
2. Neuroprotective Effects
Studies have highlighted the neuroprotective effects of diHDHA. It has been implicated in protecting neuronal cells from oxidative stress and apoptosis. The compound's ability to modulate cell signaling pathways related to inflammation and apoptosis suggests its potential as a therapeutic agent in neurodegenerative diseases.
3. Cardiovascular Benefits
The compound exhibits cardioprotective properties by improving endothelial function and reducing oxidative stress. Its consumption is associated with lower risks of cardiovascular diseases due to its ability to modulate lipid profiles and inflammatory markers.
4. Metabolic Regulation
diHDHA also plays a role in metabolic regulation by influencing insulin sensitivity and glucose metabolism. Its bioactive metabolites have been linked to improved metabolic health outcomes.
The biological activity of diHDHA can be attributed to several mechanisms:
- Activation of Nuclear Receptors : diHDHA interacts with peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation regulation.
- Modulation of Enzyme Activity : It influences the activity of lipoxygenases (LOXs) that convert DHA into bioactive metabolites.
- Cell Signaling Pathways : diHDHA affects various signaling pathways including those related to apoptosis and inflammation through modulation of cytokine production.
Case Studies
- Inflammation Resolution : A study demonstrated that administration of diHDHA significantly reduced levels of pro-inflammatory cytokines in animal models of acute inflammation .
- Neuroprotection : In vitro studies showed that diHDHA treatment protected neurons from glutamate-induced toxicity by enhancing antioxidant defenses .
- Cardiovascular Health : Clinical trials indicated that supplementation with DHA-derived compounds like diHDHA improved endothelial function in patients with cardiovascular risk factors .
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the optimal synthetic routes for producing (4Z,7R,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-pentaenoic acid with high stereochemical purity?
Methodological Answer: Synthesis of this compound requires precise control over double-bond geometry and hydroxyl group stereochemistry. A multi-step approach is recommended:
- Step 1: Start with docosahexaenoic acid (DHA, 22:6n-3) as a precursor, leveraging its polyunsaturated backbone .
- Step 2: Enzymatic or chemical epoxidation of specific double bonds (e.g., at C7–C8) followed by acid-catalyzed hydrolysis to introduce hydroxyl groups. Chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) ensure R,R-configuration at C7 and C8 .
- Step 3: Purification via reversed-phase HPLC or silver-ion chromatography to isolate the desired stereoisomer. Validate purity using [¹³C-NMR] to confirm hydroxyl positions and double-bond geometry .
Q. Q2. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H-¹H COSY and NOESY to resolve double-bond geometry (Z/E) and spatial proximity of hydroxyl groups. ¹³C-NMR distinguishes allylic carbons adjacent to hydroxyls .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (C₂₂H₃₂O₄). Tandem MS (MS/MS) with collision-induced dissociation (CID) identifies fragmentation patterns unique to the hydroxylated structure .
- Chiral Chromatography: Employ chiral stationary phases (e.g., cellulose-based columns) to separate stereoisomers and validate enantiomeric excess (>98%) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in solubility and stability data when designing in vitro assays for this compound?
Methodological Answer: Discrepancies in solubility/stability often arise from solvent choice and oxidation sensitivity. Mitigation strategies include:
- Solvent Optimization: Prepare stock solutions in ethanol (≥99.9% purity) under nitrogen to prevent oxidation. For aqueous assays, dilute in PBS (pH 7.4) with ≤0.1% fatty acid-free BSA to enhance solubility .
- Stability Testing: Monitor degradation via UV-Vis spectroscopy (λ=234 nm for conjugated dienes) or LC-MS. Add antioxidants (e.g., 0.01% BHT) to stock solutions stored at -80°C .
- Controlled Oxygen Environment: Use anaerobic chambers for cell culture experiments to minimize auto-oxidation of polyunsaturated chains .
Q. Q4. What experimental approaches are recommended to study the anti-inflammatory mechanisms of this compound in neuronal models?
Methodological Answer:
- In Vitro Models: Use LPS-stimulated microglial cells (e.g., BV2 or primary microglia) to assess inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Compare with DHA to evaluate hydroxyl-specific effects .
- Pathway Analysis: Perform RNA-seq or phosphoproteomics to map RXR/PPARγ activation (key anti-inflammatory pathways). Co-treatment with RXR antagonists (e.g., HX531) validates receptor dependency .
- Metabolite Profiling: Quantitate hydroxylated fatty acid metabolites (e.g., via LC-MS/MS) in neuronal tissue homogenates to correlate bioavailability with activity .
Q. Q5. How can contradictory data on the compound’s role in angiogenesis be reconciled across endothelial cell lines?
Methodological Answer:
- Cell Line-Specific Factors: Test multiple lines (e.g., HUVEC vs. brain microvascular endothelial cells) to identify tissue-specific VEGF signaling modulation. Use siRNA knockdown to isolate receptors (VEGFR2) or co-receptors (neuropilin-1) .
- Dose-Response Curves: Optimize concentrations (0.1–10 μM) to avoid off-target effects. Compare with structurally similar hydroxylated fatty acids (e.g., 17-HDHA) .
- In Vivo Validation: Use zebrafish embryogenesis or Matrigel plug assays to confirm anti-angiogenic activity observed in vitro .
Data Interpretation and Experimental Design
Q. Q6. What statistical frameworks are robust for analyzing dose-dependent effects of this compound in omics datasets?
Methodological Answer:
- Multi-Omics Integration: Apply weighted gene co-expression network analysis (WGCNA) to link transcriptomic changes (RNA-seq) with lipidomic profiles (LC-MS). Use partial least squares regression (PLS-R) to model dose-response relationships .
- False Discovery Rate (FDR) Control: Adjust p-values using Benjamini-Hochberg correction for high-throughput data. Validate findings with permutation tests .
Q. Q7. How should researchers address batch effects in large-scale studies involving this compound?
Methodological Answer:
- Experimental Design: Randomize sample processing across batches. Include internal standards (e.g., deuterated DHA) in LC-MS runs .
- Computational Correction: Use ComBat or surrogate variable analysis (SVA) to adjust for technical variability. Validate with PCA clustering pre-/post-correction .
Safety and Handling
Q. Q8. What protocols ensure safe handling and disposal of this compound in laboratory settings?
Methodological Answer:
- Storage: Aliquot in amber vials under argon; store at -80°C for long-term stability (>2 years). Avoid repeated freeze-thaw cycles .
- Waste Disposal: Neutralize ethanol solutions with sodium bicarbonate before disposal. Collect solid waste in EPA-approved containers for incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
